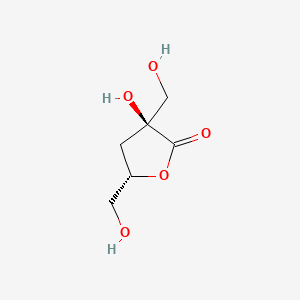

Isosaccharino-1,4-lactone

Description

Contextualization within Carbohydrate Chemistry Research

Within the domain of carbohydrate chemistry, Isosaccharino-1,4-lactone (ISAL) holds a specific and important position. It is a five-membered ring γ-lactone derived from a C6 sugar acid, isosaccharinic acid (ISA). researchgate.netmdpi.com This relationship is fundamental to its chemistry; in acidic solutions, isosaccharinic acid undergoes a cyclization reaction (lactonisation) to form the more stable lactone. researchgate.nethud.ac.uk Conversely, in basic environments, the lactone ring opens via hydrolysis to revert to the open-chain carboxylic acid form. hud.ac.ukcore.ac.uk

The well-defined structure of ISAL makes it an excellent model compound for fundamental research into the behavior of lactone rings and their chemical transformations. Furthermore, its chiral nature makes it a valuable building block in stereoselective synthesis. Researchers have utilized α-D-isosaccharino-1,4-lactone as a starting material in the "chiral pool" synthesis of other complex molecules, such as the insect pheromone (–)-frontalin. rsc.org Its synthesis from common sugars like lactose (B1674315) further roots its position within applied carbohydrate chemistry. jyu.fi

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O5 | nih.gov |

| Molecular Weight | 162.14 g/mol | nih.gov |

| IUPAC Name | (3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | nih.gov |

| Synonyms | Isosaccharinic acid-1,4-lactone, α-D-Isosaccharino-1,4-lactone, β-D-isosaccharino-1,4-lactone | nih.gov |

Role as a Key Intermediate and Degradation Product in Biopolymer Systems

This compound is most notably recognized as a significant degradation product of cellulose (B213188), the most abundant biopolymer on Earth. researchgate.netru.nl Cellulosic materials, such as paper, cotton, and wood, are susceptible to degradation under alkaline conditions, particularly in the context of cementitious deep geological repositories for radioactive waste. researchgate.nethud.ac.ukplos.orghud.ac.uk In this high-pH environment, cellulose breaks down through a "peeling reaction" to yield a mixture of products, with α- and β-isosaccharinic acids (ISA) being the major components. hud.ac.ukhud.ac.ukgrafiati.com These acids exist in a pH-dependent equilibrium with their corresponding lactone forms. researchgate.netresearchgate.net The degradation of other polysaccharides, such as hemicelluloses, also yields similar hydroxy acid products that can form lactones. researchgate.net

The role of the isosaccharinic system as a key intermediate is of paramount importance in the field of nuclear waste management. While the lactone form is relatively stable, its open-chain counterpart, isosaccharinic acid, is a powerful complexing agent. plos.org ISA can form strong, soluble complexes with various radionuclides, including tetravalent actinides like thorium and plutonium, which are present in nuclear waste. researchgate.netgrafiati.comresearchgate.net This complexation can significantly increase the mobility of these otherwise poorly soluble radioactive elements, posing a challenge for the long-term safety of waste repositories. hud.ac.ukplos.org Beyond this context, the lactone itself serves as a synthetic intermediate for producing other valuable chemicals, such as nonionic surfactants through esterification with fatty acids. jyu.fi

Overview of Current Research Landscape and Academic Focus Areas

The current academic research on this compound is concentrated in several key areas, largely driven by its environmental and synthetic relevance.

Radioactive Waste Disposal Safety: A substantial body of research is dedicated to understanding the formation of ISAL and its acid precursor (ISA) from cellulose degradation in the alkaline conditions of nuclear waste repositories. researchgate.netresearchgate.net These studies are critical for developing accurate safety assessments, as the complexation of radionuclides by ISA can influence their potential migration from the disposal site into the biosphere. plos.orggrafiati.com

Solution Chemistry and Kinetics: The interconversion between isosaccharinic acid and this compound is a central topic of investigation. Researchers have focused on establishing the equilibrium between the acid and lactone forms as a function of pH. researchgate.netresearchgate.net Kinetic studies have precisely measured the rate constants for both the acid-catalyzed lactonisation and the base-catalyzed hydrolysis (ring-opening) reactions for both α and β isomers. hud.ac.ukcore.ac.ukgrafiati.com

Synthesis, Isolation, and Characterization: The development of efficient methods to synthesize and isolate pure α- and β-isomers of ISAL and ISA is an ongoing research effort. researchgate.net While the α-isomer is more readily available, isolating the β-isomer has proven more challenging, leading to the development of advanced separation techniques involving derivatization and chromatography. hud.ac.ukhud.ac.uk This work is essential for providing pure standards for analytical studies and for use in further applications.

Synthetic Applications: The use of this compound as a chiral precursor in organic synthesis continues to be an area of academic interest. rsc.org Its defined stereochemistry is exploited to create other complex chiral molecules. rsc.org Related research explores the modification of the lactone, for example, through esterification, to create new bio-based products like surfactants. jyu.fi

Table 2: Selected Kinetic and Equilibrium Data for the Isosaccharinic Acid (HISA) and Lactone (ISAL) System

| Parameter | Isomer | Value | Conditions | Source |

|---|---|---|---|---|

| Base Hydrolysis Rate Constant (kOH) | α-ISAL | 97.0 M⁻¹s⁻¹ | pH-stat autotitration | hud.ac.ukcore.ac.ukgrafiati.com |

| Base Hydrolysis Rate Constant (kOH) | β-ISAL | 25.3 M⁻¹s⁻¹ | pH-stat autotitration | hud.ac.ukcore.ac.ukgrafiati.com |

| Equilibrium Constant (K₁) for HISA ⇌ H⁺ + ISAL + H₂O | α-isomer | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.net |

| Half-life (t½) for HISA to ISAL transformation | α-isomer | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224708 | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-94-3, 7397-89-9 | |

| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosaccharino-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Mechanistic Investigations of Isosaccharino 1,4 Lactone

Generation from Alkaline Cellulose (B213188) Degradation

Cellulose, a major component of organic materials, undergoes significant degradation under alkaline conditions, leading to the formation of various smaller, soluble compounds. cambridge.org A principal product of this degradation is isosaccharinic acid (ISA), which exists as a precursor to Isosaccharino-1,4-lactone. cambridge.orgrero.ch The degradation process is particularly relevant in environments with high pH, such as those found in cementitious radioactive waste repositories. cambridge.orgresearchgate.net

The primary mechanism for the alkaline degradation of cellulose at ambient temperatures is the "peeling" reaction. rero.chresearchgate.net This endwise degradation process involves the sequential removal of glucose units from the reducing end of the cellulose polymer chain. chalmers.seresearchgate.net The reaction is initiated at the reducing end group, which is activated and then cleaved from the main chain. researchgate.net This process leads to the formation of water-soluble degradation products, predominantly isosaccharinic acids. researchgate.netresearchgate.net

The peeling reaction proceeds until a competing "stopping" reaction occurs, which stabilizes the reducing end-group, or the reaction is physically hindered, for instance, by reaching a crystalline region of the cellulose structure. chalmers.se The amorphous regions of cellulose are more susceptible to this degradation compared to the more ordered crystalline regions. ncsu.edu

The yield of isosaccharinic acid from cellulose degradation is significantly influenced by the alkalinity of the environment and the reaction temperature. The degradation process becomes notable under highly alkaline conditions, typically at a pH greater than 12.5. rero.chresearchgate.net In fact, beyond a pH of 12.5, the concentration of hydroxide (B78521) ions has a less pronounced effect on the degradation rate. rero.chresearchgate.net

Temperature plays a crucial role in the rate of the peeling reaction. An increase in temperature generally accelerates the degradation of cellulose and, consequently, the production of isosaccharinic acid. nih.govplos.org Studies have shown that the rate of ISA generation increases with temperature, and this relationship can be described by the Arrhenius equation, which allows for the calculation of the activation energy for the process. nih.govplos.org For instance, one study calculated an activation energy of 21.4 J mol⁻¹ for ISA generation from the mixing of uncontaminated soils with alkaline leachate. nih.gov However, at very high temperatures, other degradation pathways may become more significant, and the stability of the formed isosaccharinic acid itself can be affected. nagra.ch

Interactive Table: Factors Influencing Isosaccharinic Acid (ISA) Yield

| Factor | Condition | Effect on ISA Yield | Citation |

| Alkalinity (pH) | pH > 12.5 | Promotes significant degradation and ISA formation. | rero.chresearchgate.net |

| Beyond pH 12.5 | The effect of increasing OH⁻ concentration on the degradation rate becomes minor. | rero.chresearchgate.net | |

| Temperature | Increasing Temperature | Accelerates the rate of the peeling reaction and ISA production. | nih.govplos.org |

| High Temperatures (e.g., 90°C) | May lead to instability and fragmentation of the formed α-isosaccharinic acid. | nagra.ch |

The alkaline degradation of cellulose results in the formation of two diastereomers of isosaccharinic acid: alpha-isosaccharinic acid (α-ISA) and beta-isosaccharinic acid (β-ISA). plos.orgnih.gov These two forms are produced in approximately equal amounts. researchgate.netrsc.org The formation of these diastereomers is a key step, as they are the direct precursors to the corresponding lactones.

The specific stereochemistry of the resulting isosaccharinic acid is determined during the rearrangement of the intermediate products of the peeling reaction. rero.ch While both α-ISA and β-ISA are formed, much of the research has focused on α-ISA due to its stronger ability to form complexes with certain metal ions. rsc.orgiaea.org

Influence of Alkaline Conditions and Temperature on Yields

This compound Formation from Isosaccharinic Acid

This compound is not directly formed from the degradation of cellulose but rather through the subsequent transformation of isosaccharinic acid. This transformation is primarily governed by the pH of the solution.

In acidic environments, isosaccharinic acid undergoes an intramolecular esterification, a process known as lactonization, to form this compound. core.ac.ukwikipedia.org This reaction involves the carboxylic acid group at the C1 position reacting with the hydroxyl group at the C4 position, resulting in the formation of a stable five-membered ring structure known as a γ-lactone. rsc.orgresearchgate.net

This lactonization is an acid-catalyzed process. rsc.orgcore.ac.uk Under acidic conditions (pH < 2), the equilibrium strongly favors the formation of the lactone. researchgate.net The conversion from the open-chain carboxylic acid form (HISA) to the lactone (ISL) is a relatively slow, proton-catalyzed dehydration reaction. rsc.org

The equilibrium between the open-chain isosaccharinic acid and its closed-ring lactone form is highly dependent on the pH of the solution. researchgate.netresearchgate.net

At high pH (alkaline conditions): The isosaccharinate form, the deprotonated carboxylate, is the dominant species. researchgate.netresearchgate.net Under these conditions, any formed lactone will undergo base-catalyzed hydrolysis to ring-open and form the isosaccharinate. core.ac.uk

At low pH (acidic conditions): The lactone form, this compound, is favored. researchgate.netresearchgate.net

Near-neutral pH: An equilibrium exists between the protonated carboxylic acid (HISA), the deprotonated carboxylate (ISA⁻), and the lactone (ISL).

Studies have established that the transformation between the carboxylic acid and lactone forms occurs around a pH of approximately 8. researchgate.net More specifically, research has determined the equilibrium constant for the reaction HISA ↔ H⁺ + ISAL + H₂O, which quantifies the relationship between the different forms as a function of pH. researchgate.net For α-D-isosaccharinic acid, the equilibrium constant (K₁) for this reaction was determined to be 6.88 ± 0.64. researchgate.net The transformation from the protonated acid to the lactone is a first-order reaction with a measured half-life. researchgate.net For instance, the transformation of α-D-isosaccharinic acid to its lactone has a half-life of approximately 122.2 minutes. researchgate.net In contrast, the reverse reaction, the conversion of the lactone to the isosaccharinate anion under more basic conditions, is a much more rapid process. researchgate.net

Interactive Table: pH Influence on Isosaccharinic Acid (ISA) and this compound Equilibrium

| pH Range | Dominant Species | Predominant Reaction | Citation |

| High pH (Alkaline) | Isosaccharinate (ISA⁻) | Base-catalyzed ring-opening of the lactone. | core.ac.ukresearchgate.net |

| Low pH (Acidic) | This compound (ISL) | Acid-catalyzed lactonization (ring closure). | rsc.orgresearchgate.net |

| Near-Neutral | Equilibrium between HISA, ISA⁻, and ISL | Reversible interconversion between the acid, its anion, and the lactone. | researchgate.net |

Chemical Reactivity, Equilibrium Dynamics, and Kinetic Studies

Interconversion Dynamics between Isosaccharino-1,4-lactone and Isosaccharinic Acid

The structure of isosaccharinic acid allows for an intramolecular esterification, or lactonization, where the carboxylic acid group reacts with the hydroxyl group at the C4 position to form a stable five-membered ring, the γ-lactone known as this compound. rsc.org This process is reversible, and an equilibrium is established between the lactone and the open-chain acid forms. rsc.orgresearchgate.net

The equilibrium between this compound and Isosaccharinic Acid is highly dependent on pH. researchgate.netresearchgate.net In acidic to neutral solutions, the lactone form is the predominant species. rsc.orgresearchgate.net As the pH increases into alkaline conditions, the equilibrium shifts towards the open-chain carboxylate form, isosaccharinate, which dominates at high pH. researchgate.netresearchgate.net The transformation from the protonated acid (HISA) to the lactone (ISL) is a relatively slow, proton-catalyzed dehydration reaction. rsc.org

Several studies have quantified the equilibrium for the α-diastereomer. Research conducted in a 0.1 M NaClO₄ matrix at 23°C established an equilibrium constant (K₁) of 6.88 ± 0.64 for the reaction: HISA ↔ H⁺ + ISL + H₂O. researchgate.net

Kinetic data from the same study also yielded a closely corresponding equilibrium constant of 6.60 ± 0.07. researchgate.net Other evaluations have reported equilibrium constant values for the lactonization of isosaccharinic acids to be in the range of 2.18 to 6.91, consistently indicating that the equilibrium favors the lactone form under acidic conditions. researchgate.netresearchgate.net A re-evaluation of literature data determined the transformation constant at zero ionic strength (log KL°) to be 0.80 ± 0.02, further confirming that the magnitude of this constant is independent of ionic strength. acs.org

| Equilibrium Reaction | Constant | Value | Conditions | Source |

|---|---|---|---|---|

| HISA ↔ H⁺ + ISL + H₂O | K₁ | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.net |

| HISA ↔ ISL + H₂O | log K° | 0.49 ± 0.09 | Zero ionic strength | researchgate.net |

| HISA ↔ ISL + H₂O | log KL° | 0.80 ± 0.02 | Zero ionic strength, 23°C | acs.org |

In basic environments, this compound undergoes hydrolysis, a base-catalyzed ring-opening reaction, to produce the isosaccharinate anion. hud.ac.ukcore.ac.uk This reaction is a second-order process, as its rate depends on the concentration of both the lactone and the hydroxide (B78521) ions. hud.ac.uk

The rates of hydrolysis have been determined for both the α- and β-diastereomers. Using pH-stat autotitration, the second-order rate constant for the hydrolysis of α-Isosaccharino-1,4-lactone (α-ISAL) was found to be significantly higher than that of the β-isomer (β-ISAL), indicating a faster ring-opening for the alpha form under basic conditions. hud.ac.ukcore.ac.ukgrafiati.com

| Compound | Second-Order Rate Constant (khyd) | Source |

|---|---|---|

| α-Isosaccharino-1,4-lactone | 97.0 M⁻¹s⁻¹ | hud.ac.ukgrafiati.com |

| β-Isosaccharino-1,4-lactone | 25.3 M⁻¹s⁻¹ | hud.ac.ukgrafiati.com |

The base-catalyzed hydrolysis of esters, including lactones, is also known as saponification. masterorganicchemistry.comucoz.com The accepted mechanism for this reaction is a bimolecular acyl-cleavage (BAC2). ucoz.comnih.gov The process involves two main steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone ring. masterorganicchemistry.comchemistrysteps.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Ring-Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the bond between the acyl carbon and the ring oxygen (acyl-cleavage). This eliminates the alkoxide and opens the ring. masterorganicchemistry.comchemistrysteps.com

In acidic environments, the reverse reaction occurs: Isosaccharinic Acid undergoes an acid-catalyzed intramolecular cyclization to form this compound. hud.ac.ukcore.ac.uk This ring-closure is significantly slower than the base-catalyzed hydrolysis. hud.ac.uk

Kinetic studies have established the rate constants for the acid-catalyzed lactonization for both α- and β-Isosaccharinic Acid (ISAH). The second-order rate constant for the lactonization of β-ISAH was found to be larger than that for α-ISAH. hud.ac.ukcore.ac.ukgrafiati.com For α-Isosaccharinic acid, the transformation to its lactone form follows first-order kinetics, with a reported half-life of 122.2 ± 0.6 minutes. researchgate.net

| Compound | Rate Constant Type | Value | Conditions | Source |

|---|---|---|---|---|

| α-Isosaccharinic Acid | Second-Order Rate Constant (klac) | 7.04 x 10⁻⁴ M⁻¹s⁻¹ | - | hud.ac.ukcore.ac.uk |

| β-Isosaccharinic Acid | Second-Order Rate Constant (klac) | 3.10 x 10⁻³ M⁻¹s⁻¹ | - | hud.ac.ukcore.ac.uk |

| α-Isosaccharinic Acid | Forward Rate Constant (k₊) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |

| Backward Rate Constant (k₋) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ |

Kinetic Analysis of Isosaccharinic Acid Lactonization (Ring-Closure)

Pseudo-First-Order Processes in Acidic Environments

In acidic environments, typically in the pH range of 1 to 6, the lactonization of α-D-isosaccharinic acid to form α-D-isosaccharino-1,4-lactone can be described by pseudo-first-order kinetics. researchgate.net This process involves the intramolecular cyclization of the hydroxy acid to form the lactone. The transformation from α-D-isosaccharinic acid (HISA) to α-D-isosaccharino-1,4-lactone (ISA L) follows first-order behavior. researchgate.netresearchgate.net

The hydrolysis of the lactone is also a significant process. The second-order rate constant for the acid-catalyzed hydrolysis (kD+) of this compound has been reported as 4.13 x 10⁻⁴ M⁻¹s⁻¹. researchgate.net

Interactive Table: Kinetic Data for this compound in Acidic Environments

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | pH 1-6 | researchgate.net |

| Half-life (HISA to ISA L) | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C | researchgate.net |

| Forward Rate Constant (k+) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |

| Backward Rate Constant (k-) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ | 0.1 M NaClO₄, 23°C | researchgate.net |

| Equilibrium Constant (K₁) | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C | researchgate.netresearchgate.net |

| Second-Order Hydrolysis Rate Constant (kD+) | 4.13 x 10⁻⁴ M⁻¹s⁻¹ | - | researchgate.net |

Reaction Kinetics with Other Chemical Species

Esterification Reactions of Hydroxyl Groups on this compound

The hydroxyl groups present on the this compound molecule are susceptible to esterification reactions. Research has demonstrated the microwave-assisted catalytic esterification of α-glucothis compound with various fatty acids, such as lauric acid and oleic acid, in the presence of p-toluenesulfonic acid as a catalyst. jyu.firesearchgate.net These reactions yield mixtures of the corresponding mono- and diesters. jyu.fi

The reaction conditions significantly influence the total yield and the ratio of monoesters to diesters. For example, reactions carried out at temperatures between 70–100 °C for 6–24 hours resulted in total yields ranging from 40–62%. jyu.firesearchgate.net The mass ratio of monoesters to diesters was found to be highly dependent on the specific fatty acid used, varying from 0.4 to 2.7. jyu.firesearchgate.net

Interactive Table: Esterification of α-Glucothis compound with Fatty Acids

| Fatty Acid | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Monoester:Diester Ratio | Reference |

| Lauric Acid | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |

| Oleic Acid | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |

| Tall Oil Fatty Acids | 70-100 | 6-24 | 40-62 | Varies (0.4-2.7) | jyu.firesearchgate.net |

General Reactivity in Complex Chemical Systems

This compound is a significant degradation product of cellulose (B213188), particularly under alkaline conditions found in environments such as radioactive waste repositories. hud.ac.uk In these complex systems, it exists in equilibrium with its open-chain carboxylic acid form, isosaccharinic acid. researchgate.netresearchgate.net The speciation is pH-dependent, with the lactone form being favored in more acidic conditions (pH < 4) and the carboxylate form dominating at higher pH. researchgate.netosti.gov

Isosaccharinic acid is a strong complexing agent for various metal ions, including actinides, which can enhance their solubility and mobility in the environment. hud.ac.ukosti.gov The presence of other species, such as calcium hydroxide, can influence the degradation of cellulose and the subsequent formation and reactions of isosaccharinic acid and its lactone. hud.ac.uk For instance, solid Ca(OH)₂ can affect the rate of absorption of isosaccharinic acid onto cellulose fibers and catalyze its oxidation into smaller fragments. hud.ac.uk The lactone can also undergo derivatization reactions, such as benzoylation, to facilitate its isolation and purification from complex mixtures. hud.ac.uk

Synthetic Methodologies and Derivative Chemistry

Laboratory-Scale Synthesis of Isosaccharino-1,4-lactone

The synthesis of this compound on a laboratory scale typically begins with the alkaline degradation of common disaccharides or polysaccharides. This process yields a mixture of isosaccharinic acids, which are then converted to their corresponding lactones.

The formation of isosaccharinic acids is a well-documented outcome of the alkaline treatment of reducing sugars. For instance, lactose (B1674315), upon hydrolysis and subsequent rearrangement in an alkaline environment, forms epimeric α- and β-D-isosaccharinic acids (ISA). researchgate.netnih.gov This reaction proceeds via a Lobry de Bruyn–Alberda van Ekenstein transformation followed by a benzylic acid rearrangement.

The typical laboratory procedure involves the following steps:

Alkaline Degradation : A solution of a precursor sugar, such as lactose or cellulose (B213188), is treated with a strong base like sodium hydroxide (B78521). core.ac.uk This process breaks down the polysaccharide and induces the chemical rearrangements that form the sodium salts of α- and β-isosaccharinic acids. researchgate.net

Acidification and Lactonization : The resulting solution, containing the sodium salts of the epimeric acids, is passed through a cation exchange resin in its H+ form. researchgate.net This step converts the salts into their free acid forms. Under the resulting acidic conditions (typically pH < 2), the isosaccharinic acids undergo rapid, acid-catalyzed intramolecular esterification (lactonization) to form the more stable five-membered γ-lactones, known as α- and β-D-isosaccharino-1,4-lactone. researchgate.netresearchgate.net

A significant challenge in the synthesis of this compound is the separation of the two diastereomers: α-D-isosaccharino-1,4-lactone (α-ISAL) and β-D-isosaccharino-1,4-lactone (β-ISAL). An optimized method has been developed to isolate pure β-ISAL, which relies on the differential properties of their protected derivatives. researchgate.net

The key to separating the diastereomers lies in converting the mixture of lactones into their tribenzoate esters. researchgate.net The differing spatial arrangements of the hydroxyl groups in the α and β forms lead to distinct chromatographic behaviors of their esterified derivatives.

Optimized Isolation Protocol for β-Isosaccharino-1,4-lactone

| Step | Procedure | Purpose | Finding |

|---|---|---|---|

| 1. Derivatization | The crude mixture of α- and β-ISAL is treated with benzoyl chloride in pyridine. | To convert the lactones into their tribenzoate esters, which are more amenable to chromatographic separation. | The large, bulky benzoyl groups amplify the subtle stereochemical differences between the diastereomers. hud.ac.ukcore.ac.uk |

| 2. Purification | The derivatized mixture is passed through a silica (B1680970) bed. | To remove colored impurities prior to fine separation. | Efficient removal of impurities leads to a clean syrup, improving the efficiency of the main chromatographic step. hud.ac.ukcore.ac.uk |

| 3. Chromatographic Separation | The clean mixture of tribenzoate esters is separated using normal phase column chromatography on silica gel. | To isolate the pure tribenzoate ester of the β-diastereomer from the α-diastereomer. | Slow elution allows for the isolation of up to 7 g of tribenzoylated β-ISAL. hud.ac.ukcore.ac.uk The absolute configuration of the isolated tribenzoylated β-ISAL was confirmed as (2R, 4S) by X-ray crystallography. hud.ac.ukcore.ac.uk |

| 4. Deprotection | The isolated β-ISAL tribenzoate is subjected to de-benzoylation. | To remove the protecting benzoyl groups and obtain the pure β-ISAL. | Following deprotection, 2.6 g of pure β-ISA could be obtained from a single column run. hud.ac.ukcore.ac.uk |

This robust method makes the β-diastereomer readily accessible for further studies and synthetic applications. researchgate.net

Preparation from Precursor Sugars (e.g., Lactose Hydrolysis)

Synthesis of this compound Derivatives

The hydroxyl groups of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatives are crucial for purification, structural analysis, and as intermediates in the synthesis of more complex molecules.

As highlighted in the optimization of diastereomer separation (Section 4.1.2), the preparation of protected forms is a critical step. Tribenzoate esters are common derivatives used for this purpose. The synthesis is typically achieved by reacting the mixture of isosaccharino-1,4-lactones with benzoyl chloride in a suitable base, such as pyridine. researchgate.net This perbenzoylation reaction converts all three hydroxyl groups into benzoate (B1203000) esters. The resulting tribenzoate esters are crystalline compounds that are easily purified by chromatography and crystallization. hud.ac.ukcore.ac.uk These protected forms are not only intermediates for obtaining pure diastereomers but also serve as stable derivatives for long-term storage and handling.

The synthesis of novel carbon-branched sugars is an area of significant interest due to their presence in biologically active natural products. rsc.org Isosaccharinic acid and its lactone form serve as valuable chiral templates for the synthesis of more complex C-branched structures. For example, isosaccharinic acid has been utilized as a chiral template for the asymmetric synthesis of the aglycone portions of anthracyclinone antibiotics. acs.org In these syntheses, the inherent chirality and functionality of the isosaccharinic acid scaffold are used to construct the complex stereochemistry of the target molecules. Chiral aldehyde derivatives prepared from α-D-isosaccharino-1,4-lactone serve as precursors for the A-ring of these anthracyclinones. researchgate.net

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiopure natural products as starting materials for the synthesis of complex target molecules. nih.govmdpi.comnih.gov α-D-Isosaccharino-1,4-lactone, with its defined stereocenters, is an excellent candidate for this approach.

Examples of Molecules Synthesized from this compound

| Starting Material | Target Molecule | Significance |

|---|---|---|

| α-D-Isosaccharino-1,4-lactone | (–)-Frontalin | A successful ten-step chiral pool synthesis of a natural pheromone. rsc.orgresearchgate.net |

These examples underscore the value of this compound as a versatile chiral building block in modern organic synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-D-Isosaccharino-1,4-lactone (α-ISAL) |

| β-D-Isosaccharino-1,4-lactone (β-ISAL) |

| α-D-Isosaccharinic acid (α-ISA) |

| β-D-Isosaccharinic acid (β-ISA) |

| Lactose |

| Cellulose |

| Tribenzoate Esters of this compound |

| Benzoyl chloride |

| Pyridine |

| (–)-Frontalin |

| (+)-4-demethoxy-9-deacetyl-9-hydroxymethyldaunomycinone |

Carbon-Branched Sugar Lactone Synthesis from Related Precursors

Biocatalytic or Biochemical Synthesis Routes (Excluding Human Metabolism)

The synthesis of this compound through direct, defined biocatalytic or biochemical pathways using isolated enzymes or specific microbial fermentation routes is not prominently documented in scientific literature. Instead, its formation is overwhelmingly described as a result of the chemical degradation of carbohydrates under alkaline conditions. This chemical transformation can, however, occur in environments where microbial communities are active, and these communities can subsequently interact with the formed isosaccharinic acid (ISA) and its lactone.

The primary route to isosaccharinic acid is the alkaline hydrolysis of polysaccharides like cellulose or disaccharides such as lactose. wikipedia.orgresearchgate.net This process is of significant interest in the context of radioactive waste disposal, where the high pH of cementitious materials can degrade cellulosic waste into a mixture of compounds, with α- and β-isosaccharinic acids being major products. researchgate.netnih.govplos.org The reaction is understood to proceed through a series of steps, including the rearrangement of the reducing sugar end into a keto sugar, which is catalyzed by Lewis acids like calcium ions. wikipedia.org

While not a direct enzymatic synthesis, the generation of isosaccharinic acids has been observed in environments containing microbial consortia. For instance, studies on hyper-alkaline contaminated soils have shown the in-situ formation of α- and β-isosaccharinic acid from the degradation of cellulosic material. nih.govplos.org These environments, with pH values exceeding 11, foster the chemical hydrolysis of organic matter. Subsequently, the native microbial consortia, which are adapted to these extreme conditions, are capable of utilizing the chemically-produced isosaccharinic acids as a carbon source. nih.govplos.org

Research has identified specific microbial communities that can degrade isosaccharinic acids. In microcosm experiments operating at pH 11, fermentation of ISAs was predominantly carried out by bacteria from the genus Alkaliphilus (within the Clostridia class), with subsequent methanogenesis by archaea like Methanobacterium and Methanomassiliicoccus. nih.gov The ability to degrade ISA is not limited to alkaliphiles; microbial communities from neutral pH sediments have also demonstrated the capacity to metabolize both α- and β-ISA under various anaerobic conditions, including iron-reducing, sulfate-reducing, and methanogenic conditions. plos.org

The process of lactonization, where isosaccharinic acid cyclizes to form this compound, is a reversible, pH-dependent equilibrium. The transformation from the open-chain carboxylic acid (HISA) to the lactone (ISAL) is relatively slow, with a reported half-life of approximately 122 minutes at 23°C in a 0.1 M NaClO4 matrix.

Table 1: Conditions for the Formation of Isosaccharinic Acid (ISA) from Carbohydrates

| Carbohydrate Source | Conditions | Key Findings | References |

|---|---|---|---|

| Cellulose | Alkaline hydrolysis (e.g., Ca(OH)₂, NaOH), anoxic, elevated temperature (e.g., 80°C) | Major degradation product of cellulose under alkaline conditions, relevant to nuclear waste disposal. Formation of both α- and β-isomers. | wikipedia.orgresearchgate.netplos.org |

| Lactose | Action of calcium hydroxide | Forms isosaccharinic acid through a series of catalyzed reactions. | wikipedia.org |

| Cellulosic Material in Soil | High pH (>11.0) from alkaline leachate, anoxic | In-situ generation of α- and β-ISA in hyper-alkaline contaminated soils. | nih.govplos.org |

| Laboratory Tissue | 0.1 M NaOH, 10 g/L Ca(OH)₂, 80°C, 30 days, anoxic | Production of a mixture of cellulose degradation products dominated by isosaccharinic acids for experimental use. | plos.org |

Table 2: Microbial Consortia Involved in the Degradation of Isosaccharinic Acid (ISA)

| Microbial Genera | Environment/Conditions | Metabolic Process | References |

|---|---|---|---|

| Alkaliphilus sp. (Clostridia) | Hyper-alkaline (pH 11) microcosm, anoxic | Fermentation of ISAs | nih.gov |

| Methanobacterium sp., Methanomassiliicoccus sp. | Hyper-alkaline (pH 11) microcosm, anoxic | Methanogenesis from ISA fermentation products (H₂/CO₂) | nih.gov |

| Mixed communities from neutral sediments | Anoxic, pH 7.5 | Degradation of α- and β-ISA under iron-reducing, sulfate-reducing, and methanogenic conditions. | plos.org |

| Mixed communities from near-surface sediments | Anoxic, circumneutral pH | Metabolism of ISA under aerobic, nitrate-reducing, Fe(III)-reducing, and sulfate-reducing conditions. | cambridge.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations and Quantification

Chromatographic methods are essential for the separation and quantification of Isosaccharino-1,4-lactone from complex mixtures, particularly those arising from cellulose (B213188) degradation.

Ion Chromatography (IC) for Equilibrium and Kinetic Studies

Ion chromatography (IC) has proven to be a valuable tool for investigating the equilibrium and kinetics of this compound (ISL) and its corresponding carboxylic acid form, α-D-isosaccharinic acid (HISA). researchgate.netresearchgate.net Studies have successfully used IC to determine the equilibrium concentrations of these species as a function of pH. researchgate.net

In a 0.1 M NaClO₄ matrix at 23°C, the equilibrium between HISA and ISL was established. researchgate.net The transformation of HISA to ISL was found to follow first-order kinetics. researchgate.net This transformation is part of a pH-dependent equilibrium, where the lactone form is favored at lower pH values, while the isosaccharinate form dominates at higher pH. researchgate.net

Key Findings from IC Studies:

| Parameter | Value | Conditions |

| Equilibrium Constant (K₁) for HISA ↔ H⁺ + ISL + H₂O | 6.88 ± 0.64 | 0.1 M NaClO₄, 23°C, Determined by curve fitting researchgate.net |

| Equilibrium Constant from Kinetic Data | 6.60 ± 0.07 | 0.1 M NaClO₄, 23°C researchgate.net |

| Half-life (t₁/₂) for HISA to ISL transformation | 122.2 ± 0.6 min | 0.1 M NaClO₄, 23°C researchgate.netresearchgate.net |

| Forward Rate Constant (k⁺) | (4.85 ± 0.03) × 10⁻³ min⁻¹ | 0.1 M NaClO₄, 23°C researchgate.netu-szeged.hu |

| Backward Rate Constant (k⁻) | (7.35 ± 0.04) × 10⁻⁴ min⁻¹ | 0.1 M NaClO₄, 23°C researchgate.netu-szeged.hu |

The transformation from ISL to the isosaccharinate ion (ISA⁻) is significantly more rapid, completing in less than 8 minutes. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates and their derivatives, including isosaccharinic acids, without the need for derivatization. hud.ac.ukthermofisher.com This technique offers excellent separation of neutral or cationic species and can detect analytes at the picomole level. hud.ac.uk

HPAEC-PAD is particularly useful for the analysis of complex mixtures resulting from cellulose degradation. hud.ac.uk The method has been successfully employed for the analysis of isosaccharinic acid (ISA) using a Dionex Carbopac PA20 column eluted with sodium hydroxide (B78521). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility.

GC-MS has been successfully used to identify both α-isosaccharino-1,4-lactone and β-isosaccharino-1,4-lactone in ethyl acetate (B1210297) extracts of human blood ultrafiltrate and urine. nih.gov High-resolution GC-MS confirmed the presence of these lactones. nih.gov Mass fragmentography, a specific GC-MS technique, has shown that this compound is normally present in human serum at a concentration of 1.7 (SD 1.5) mg/L. nih.gov In physiological fluids, it is believed to exist in its hydrated form, isosaccharinate. nih.gov

The general principle of GC-MS involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides information on the mass-to-charge ratio of the fragments, allowing for structural identification. innovatechlabs.com

High-Performance Capillary Electrophoresis (HPCE) for Related Lactone Analysis

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Zone Electrophoresis (CZE), is another analytical technique that has been applied to the analysis of related lactone compounds. While specific studies on this compound using HPCE are not detailed in the provided context, the methodology has been established for similar molecules like D-saccharic acid-1,4-lactone (DSL). nih.govkombuchabrewers.org

For DSL analysis, HPCE with diode array detection (DAD) was used. nih.govkombuchabrewers.org Optimal separation was achieved in a fused-silica capillary using a borax (B76245) buffer containing sodium dodecyl sulfate (B86663) (SDS) and methanol. nih.govkombuchabrewers.org This demonstrates the potential of HPCE as a rapid and simple method for the separation and determination of lactones in various samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and kinetic monitoring of chemical reactions involving this compound.

¹H NMR for Structural Elucidation and Kinetic Monitoring

¹H NMR spectroscopy provides detailed information about the structure of molecules by analyzing the chemical environment of hydrogen atoms. phcogj.comoxinst.com It is a non-invasive technique that can be used to monitor reactions in real-time. chemrxiv.org

In the context of this compound, ¹H NMR has been used to study the equilibrium between the lactone and its open-chain acid form. hud.ac.uk For instance, at a pD of 1, equilibrium for β-ISA is reached in approximately 2.5 hours, while for α-ISA, it takes about 6 hours. hud.ac.uk At a pD of 3, these times extend significantly to about one month for β-ISA and 193 days for α-ISA. hud.ac.uk

The progress of reactions can be monitored by acquiring a series of ¹H NMR spectra at regular intervals. chemrxiv.orgosf.io This allows for the determination of reaction kinetics by observing the change in signal intensities of reactant and product peaks over time. nih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY and NOESY, can further aid in structural assignments by revealing through-bond and through-space proton-proton correlations, respectively. nih.govufrgs.br

¹³C NMR for Conformational and Speciation Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of this compound. It provides direct information about the chemical environment of each carbon atom, making it invaluable for conformational analysis and for studying the equilibrium between different species in solution. bhu.ac.in

Detailed research findings from NMR studies have successfully assigned the chemical shifts for the carbon atoms in this compound. researchgate.net The carbonyl carbon (C-1) of the lactone ring is characteristically found at a downfield chemical shift, typically around 180.91 ppm. researchgate.net The other carbon atoms within the molecule resonate at higher fields. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, further aiding in the precise assignment of signals. bhu.ac.in For this compound, DEPT spectra have identified the peak at approximately 68.91 ppm as belonging to the sole CH group. researchgate.net

Furthermore, ¹³C NMR is instrumental in speciation studies, particularly for investigating the pH-dependent equilibrium between the cyclic lactone form and the open-chain carboxylic acid form (isosaccharinic acid). researchgate.net Changes in pH alter the equilibrium, and these changes are reflected in the ¹³C NMR spectrum, allowing for the characterization of the different conformations present in solution. researchgate.net

| Carbon Atom | This compound (ppm) researchgate.net | D-lyxono-1,4-lactone (ppm) mdpi.com |

|---|---|---|

| C-1 (C=O) | 180.91 | 178.3 |

| C-4 (CH-O) | Data not specified | 81.6 |

| C-2 | Data not specified | 70.5 |

| C-3 | Data not specified | 69.5 |

| CH Group | 68.91 | N/A |

| C-5 (CH₂OH) | Data not specified | 59.7 |

Solid-State NMR for Metal-Ligand Binding Investigations

Solid-State NMR (ssNMR) spectroscopy is a specialized technique that provides atomic-level information on the structure, dynamics, and interactions of molecules in the solid phase. mst.edu It is particularly useful for investigating metal-ligand binding in complexes of this compound, as it can probe the local environment of specific nuclei within a large, non-crystalline, or insoluble complex. researchgate.netnih.gov

Studies have utilized ssNMR to examine the complexation of isosaccharinic acid (the precursor to the lactone) with various metals. researchgate.net By comparing the ssNMR spectra of the free ligand with its metal complexes, researchers can identify which functional groups are involved in the binding. researchgate.netmdpi.com Changes in the chemical shifts of carbon atoms, particularly those bearing hydroxyl and carboxylate groups, indicate their participation in coordinating the metal ion. researchgate.net

This technique is powerful for characterizing the coordination sphere around a metal center. mst.edu For instance, ssNMR can reveal changes in the electronic structure and geometry at the binding site upon complexation. rsc.org Although solution NMR can be complicated by the dynamic exchange of ligands, ssNMR provides a static picture of the binding mode, offering conclusive evidence for the structure of metal-isosaccharinate complexes in the solid state. researchgate.net

Vibrational Spectroscopy and Spectrophotometry

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation. mt.com It has been employed in the study of this compound to identify its key functional groups and to monitor its structural transformations. researchgate.netresearchgate.net

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This band typically appears in the region of 1780–1760 cm⁻¹. mdpi.com This characteristic high frequency distinguishes it from the carbonyl absorption of the open-chain carboxylic acid form, which appears at a lower wavenumber. This difference allows ATR-FTIR to be used to follow the lactonization reaction. researchgate.net The technique is also sensitive to the hydroxyl (O-H) groups present in the molecule, which exhibit broad absorption bands.

ATR-FTIR has been used as part of a multi-technique approach to characterize the complexes formed between isosaccharinate and metal ions, such as uranyl (UO₂²⁺). researchgate.net The shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination provide direct evidence of their involvement in the binding motif. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretching | 1780 - 1760 | mdpi.com |

| O-H | Stretching | ~3600 - 3200 (Broad) | General IR correlation |

UV-Vis Spectroscopy for Concentration Determination and Conformational Changes

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu While molecules lacking extensive conjugated π-systems, like this compound, are not strong chromophores, UV-Vis spectroscopy can still be a valuable tool for quantitative analysis and for studying equilibria. libretexts.org

Research has shown that UV-Vis spectrophotometry can be used to determine the equilibrium concentrations of α-D-isosaccharino-1,4-lactone and its corresponding carboxylic acid (HISA) as a function of pH. researchgate.net By monitoring the absorbance at a specific wavelength, it is possible to quantify the concentration of a species in solution according to the Beer-Lambert Law. libretexts.org As the pH of a solution containing isosaccharinic acid is changed, the equilibrium shifts between the lactone and the open-chain acid forms. This shift results in a change in the solution's absorbance profile, which can be precisely measured. researchgate.net

This approach allows for the determination of the equilibrium constant (K) for the lactonization reaction (HISA ↔ H⁺ + ISAL + H₂O). researchgate.net Therefore, UV-Vis spectroscopy serves as a straightforward method for investigating the conformational and speciation changes of this compound in aqueous environments. researchgate.net

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally fragile molecules like this compound. i-med.ac.atubc.ca The method transfers ions from a solution into the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. i-med.ac.at

ESI-MS has been used as a key analytical tool in comprehensive studies to characterize isosaccharinic acid and its lactone form. researchgate.netresearchgate.net The technique provides a precise mass-to-charge (m/z) ratio, which confirms the molecular formula of the compound (C₆H₁₀O₅). nih.gov

Moreover, when coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information. nih.gov In MS/MS, the molecular ion of this compound is selected and fragmented through collision with an inert gas. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Studies on related sugar-fused γ-lactones have demonstrated that fragmentation pathways can be used to distinguish between isomers and to elucidate the connectivity of the atoms within the molecule. nih.gov This makes ESI-MS/MS a powerful tool for the unambiguous identification and structural elucidation of this compound, even in complex mixtures. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Complexation Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical method used for the elemental analysis of materials, capable of detecting metals and several non-metals in liquid samples at extremely low concentrations. nih.govwikipedia.org It is a high-precision technique characterized by its high sensitivity, rapid measurement rates, and robust performance. analytik-jena.comnih.gov In the context of this compound (ISL), which exists in equilibrium with isosaccharinic acid (ISA) in aqueous solutions, ICP-MS is invaluable for studying the complexation of the ISA species with various metal ions. osti.govosti.gov This is particularly relevant in the field of nuclear waste management, where the alkaline degradation of cellulosic materials in repositories produces ISA, a strong complexing agent for radionuclides. hud.ac.uk

The research into ISA's interaction with metals is critical for developing safety assessments for underground radioactive waste repositories. hud.ac.uk The ability of ISA to form complexes with radioactive isotopes can significantly increase their solubility and mobility in the environment. hud.ac.uk Studies have focused on the complexation of ISA with tetravalent actinides, such as Thorium (Th(IV)), and other radionuclides like Europium (Eu(III)). osti.govscispace.com ICP-MS provides the means to precisely quantify the concentration of these metal ions in solution before and after equilibration with ISA, allowing for the determination of thermodynamic equilibrium constants and the stoichiometry of the formed complexes. nih.govscispace.com

Furthermore, comprehensive thermodynamic data for ISA complexes with competing metal ions, such as Calcium (Ca(II)) and Iron (Fe(III)), are required to accurately model the behavior of actinides. osti.govosti.gov Batch sorption experiments, where parameters like pH and the concentration of competing ions are varied, rely on sensitive analytical techniques like ICP-MS to measure the distribution of the metal of interest between the solution and solid phases. scispace.com For example, studies have determined the stability constants for 1:1 Th:ISA and mixed-metal Th(ISA)₂Ca complexes under alkaline conditions. scispace.com The high sensitivity of ICP-MS is essential for these experiments, which often work with trace concentrations of radionuclides. nih.govscispace.com

X-ray Diffraction and Crystallography

Single Crystal X-ray Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is an unequivocal and powerful technique for determining the precise three-dimensional atomic structure of a crystalline molecule. springernature.compulstec.net It provides unambiguous information on bond lengths, angles, and the relative configuration of all stereogenic centers. springernature.com Crucially, it can also be used to determine the absolute configuration of a chiral molecule, which is essential for understanding its biological and chemical properties. encyclopedia.pubmdpi.com

In the study of isosaccharinic acids and their lactones, obtaining single crystals suitable for X-ray analysis has been a key step in confirming their structure. Research has shown that derivatization of the lactones can facilitate crystallization. For instance, large benzoyl protecting groups were used to produce single crystals of both the α- and β-tribenzoate esters of this compound. hud.ac.uk The resulting X-ray crystal structures definitively confirmed the absolute configuration of the tribenzoylated β-isosaccharino-1,4-lactone (β-ISAL) as being 2R, 4S. hud.ac.uk

The process of growing these crystals required careful experimentation. While pooled fractions of 2,5,6-tri-O-benzoyl-β-isosaccharino-1,4-lactone could be slowly evaporated to yield suitable single crystals, the alpha isomer proved more challenging. hud.ac.uk For the alpha epimer, crystals suitable for single-crystal X-ray analysis were successfully grown using a "vapour diffusion" method, where petroleum ether was allowed to slowly diffuse into a chloroform (B151607) solution of the compound over several days. hud.ac.uk The crystallographic data obtained from these analyses are fundamental for validating the identity and stereochemistry of the isolated compounds.

Powder X-Ray Diffraction (XRD) for Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of polycrystalline materials. units.it It is considered a "gold standard" for identifying crystalline phases and is crucial for assessing the phase purity of bulk crystalline samples, such as active pharmaceutical ingredients. thesolubilitycompany.comncl.ac.uk The technique works on the principle that every crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. units.it

For this compound, PXRD is an essential tool to ensure the purity of a synthesized batch. The analysis involves comparing the diffraction pattern of the bulk sample to a reference pattern of the pure compound. ncl.ac.uk This reference can be obtained from a known pure sample or calculated from single-crystal X-ray diffraction data. ncl.ac.uk A perfect match between the sample and reference patterns indicates high phase purity. ncl.ac.uk

If the synthesized batch of this compound contains crystalline impurities, such as unreacted starting materials or different polymorphic or isomeric forms, the PXRD pattern will show additional diffraction peaks corresponding to these extraneous phases. researchgate.net The presence, position, and intensity of these extra peaks can be used not only for qualitative identification of the impurities but also for quantitative analysis to determine their concentration within the sample. thesolubilitycompany.comresearchgate.net Therefore, PXRD provides a direct and reliable assessment of the bulk purity of a crystalline this compound sample. ncl.ac.uk

Interactions with Inorganic Species and Materials in Geochemical and Industrial Contexts

Complexation Chemistry with Metal Ions

Isosaccharino-1,4-lactone, and its corresponding open-chain form, isosaccharinic acid (ISA), are significant products of cellulose (B213188) degradation, particularly under the alkaline conditions found in cementitious environments such as those used for nuclear waste disposal. rsc.orgrsc.orghud.ac.uk The presence of these molecules can substantially influence the solubility and mobility of various metal ions through complexation. researchgate.netcambridge.org

Thermodynamics and Stoichiometry of Complex Formation with Actinides (e.g., Np(IV), Th(IV), Eu(III), U(IV), Pu(IV))

The interaction of isosaccharinate with actinides is of considerable interest for the safety assessment of radioactive waste repositories. osti.gov Studies have shown that ISA can form strong complexes with actinides, potentially increasing their solubility and mobility. osti.govresearchgate.net

Neptunium(IV): Research on the solubility of Np(IV) in the presence of ISA across a wide pH range has led to the proposal of several ternary complexes, including Np(OH)₃(ISA)(aq), Np(OH)₃(ISA)₂⁻, Np(OH)₄(ISA)⁻, and Np(OH)₄(ISA)₂²⁻. tandfonline.com The formation of these complexes highlights the ability of ISA to solubilize Np(IV), particularly in alkaline conditions. osti.gov

Thorium(IV): The complexation of Th(IV) with ISA has been investigated through solubility experiments. osti.gov The results indicate that ISA significantly enhances the aqueous concentration of Thorium, suggesting effective complexation over a broad pH range. osti.gov At an ionic strength of 0.3 M, 1:1 Th:ISA complexes are proposed to form in the absence of calcium. scispace.com In the presence of calcium, evidence suggests the formation of a mixed-metal complex, Th(ISA)₂Ca. scispace.com Thermodynamic modeling has helped to determine the formation constants for species such as ThOH(ISA)²⁺, Th(OH)₃(ISA)₂⁻, and Th(OH)₄(ISA)₂²⁻. tandfonline.com

Europium(III): As an analogue for trivalent actinides, Eu(III) complexation with ISA has been studied. scispace.comethz.ch Sorption experiments suggest the dominance of 1:1 Eu:ISA complexes in the pH range of 10.7 to 13.3. scispace.comresearchgate.net Unlike with Th(IV), there is no indication that calcium participates in the formation of Eu(III)-ISA complexes. scispace.com The binding of Eu(III) is thought to involve the carboxylic group and the secondary and tertiary alcohol groups of the ISA molecule. rsc.org

Uranium(VI) and Uranium(IV): The interaction between U(VI) as the uranyl ion (UO₂²⁺) and ISA has been studied under acidic conditions. rsc.orgresearchgate.net Potentiometric and calorimetric studies have identified the formation of successive mononuclear complexes with UO₂²⁺ to ISA ratios of 1:1, 1:2, and 1:3. researchgate.net The complexation is primarily entropy-driven, which is typical for interactions between hard-acid cations and carboxylates. researchgate.netresearchgate.net Structural studies have revealed that the dominant binding motifs involve 5- and 6-membered rings formed between the uranyl ion and the carboxylic and α- or β-hydroxy groups of ISA. rsc.org For U(IV), studies have also been conducted to determine stability constants for its complexes with ISA. researchgate.net

Plutonium(IV): The complexation of Pu(IV) with ISA has been noted to alter the stoichiometry from a 1:1 to a 1:2 Pu:ISA ratio as the ligand concentration increases. ethz.ch The presence of ISA at concentrations around 10⁻⁴–10⁻³ M has been shown to significantly decrease the sorption of Pu(IV) on concrete and mortar, indicating strong complex formation. cambridge.org

| Metal Ion | Complex | log β | Conditions | Reference |

| U(VI) (UO₂²⁺) | UO₂L | 2.91 ± 0.15 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |

| UO₂L₂ | 5.37 ± 0.07 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net | |

| UO₂L₃ | 7.25 ± 0.18 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net | |

| Th(IV) | Th(ISA) (in absence of Ca) | -10.1 (log K) | I = 0.3 M | scispace.com |

| Th(ISA)₂Ca | -3.6 (log KCa) | I = 0.3 M | scispace.com | |

| Eu(III) | Eu(ISA) | -30.6 (log K) | I = 0.3 M, pH 10.7-13.3 | scispace.com |

Note: L represents the isosaccharinate ligand. The nature of the stability constant (log β or log K) is specified as reported in the source.

Complexation with Other Geochemically Relevant Metals (e.g., Zr(IV), Ca(II), Fe(III))

Zirconium(IV): As a chemical analogue for tetravalent actinides, the complexation of Zr(IV) with ISA has been investigated. tandfonline.comtandfonline.com Thermodynamic analysis of Zr(IV) solubility in the presence of ISA suggests the formation of dominant species such as Zr(OH)₄(ISA)₂²⁻ in neutral to weakly alkaline conditions and Zr(OH)₄(ISA)(ISA-H)³⁻ in more alkaline regions. tandfonline.com

Calcium(II): Given the high calcium concentrations in cementitious environments, the interaction between Ca(II) and ISA is crucial for understanding the competitive effects on actinide complexation. osti.gov Studies have shown that Ca(II) forms complexes with ISA, and there is evidence for the formation of a Ca(ISA)⁺ species. osti.govrsc.org The formation constants for Ca(II)-ISA complexes are relatively weak compared to those of actinides. rsc.org

Iron(III): Iron is another common element in geochemical systems that can compete with actinides for complexation with ISA. osti.gov Potentiometric and calorimetric studies on the Fe(III)-ISA system in acidic solutions have revealed the formation of four successive mononuclear complexes (FeL, FeL₂, FeL₃, FeL₄). researchgate.net In contrast to the entropy-driven complexation with U(VI), the formation of Fe(III)-ISA complexes is characterized by large, exothermic enthalpies, which contribute significantly to their stability. researchgate.netresearchgate.net

| Complex | log β | Conditions | Reference |

| FeL | 5.06 ± 0.17 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |

| FeL₂ | 8.51 ± 0.15 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |

| FeL₃ | 11.00 ± 0.16 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |

| FeL₄ | 12.99 ± 0.17 | I = 1.0 M NaClO₄, t = 25°C | researchgate.net |

Note: L represents the isosaccharinate ligand.

Influence of pH and Ionic Strength on Complex Stability

The stability of metal-isosaccharinate complexes is strongly dependent on pH and ionic strength. solubilityofthings.com The pH dictates the speciation of both the isosaccharinic acid and the metal ion. researchgate.netresearchgate.net Isosaccharinic acid exists in its lactone form (this compound) at low pH (below ~4) and transitions to the open-chain carboxylate form (isosaccharinate) as the pH increases. osti.govresearchgate.net The pKa of the carboxylic acid group is approximately 3.27. rsc.orgosti.gov

The protonation state of the ligand's functional groups, particularly the carboxylate and hydroxyl groups, is a critical factor. solubilityofthings.com At higher pH values, deprotonation of the alcohol functionalities can occur, especially upon complexation with a metal ion, leading to the formation of more stable chelate complexes. rsc.orgresearchgate.net For instance, studies with Eu(III) and Th(IV) have been conducted in the alkaline pH range of 10.7 to 13.3 to determine the stoichiometry and stability of the formed complexes under conditions relevant to nuclear waste repositories. scispace.com The ionic strength of the solution also affects complex stability by influencing the activity coefficients of the ions involved in the complexation equilibrium. acs.org

Binding Mechanisms of Metal-Isosaccharinate Complexes

Isosaccharinate acts as a multidentate ligand, coordinating to metal ions through its carboxylate group and one or more of its hydroxyl groups. rsc.org The involvement of multiple donor atoms leads to the formation of stable chelate rings.

Spectroscopic and theoretical studies on the UO₂²⁺-ISA system have shown that the dominant binding motifs are 5- and 6-membered rings. rsc.org These rings involve the coordination of the uranium center by the carboxylic group and either the α-hydroxy or β-hydroxy group of the isosaccharinate ligand. rsc.org

For spherical metal ions like Eu(III) and Ca(II), NMR and other spectroscopic investigations have provided insights into the binding mechanism. rsc.org In the Eu(III)-ISA system, coordination is proposed to occur through the carboxylic group, the secondary alcohol (C₄-OH), and the tertiary alcohol (C₂-OH). rsc.org Similarly, for Ca(II) under alkaline conditions, ISA acts as a multidentate ligand, with coordination suggested via the carboxylic group and the deprotonated tertiary (C₂-OH) and secondary (C₄-OH) alcohol groups. rsc.org It has been noted that the primary alcohol in the β-position to the carboxylic group is not involved in complex formation. rsc.org

Sorption and Transport Phenomena

The formation of soluble metal-isosaccharinate complexes can significantly impact the sorption of metal ions onto mineral surfaces, thereby influencing their transport in the environment.

Adsorption onto Mineral Surfaces (e.g., Feldspar)

Studies have demonstrated that the presence of isosaccharinic acid can reduce the sorption of radionuclides onto mineral surfaces. ethz.ch For example, the sorption of Eu(III) on feldspar (B12085585) was observed to be significantly reduced at ISA concentrations higher than 10⁻⁴ M in artificial cement pore water (pH 13.3). ethz.ch This reduction in sorption is attributed to the formation of stable, soluble Eu(III)-ISA complexes, which compete with the adsorption process on the mineral surface. ethz.ch The effect of a mixture of cellulose degradation products on Eu(III) sorption was found to be comparable to that of pure ISA, identifying it as the key complexing agent. ethz.ch

Sorption onto Cellulosic Fibers and other Organic Matrices

Isosaccharinic acid (ISA), the open-chain form of this compound, demonstrates a notable interaction with its parent material, cellulose. Research into the alkaline degradation of cellulose has revealed that a significant quantity of the produced ISA can be removed from solution through absorption onto the remaining, unreacted cellulosic fibers. hud.ac.uk This process of sorption can influence the concentration of ISA available in the aqueous phase.

One study observed that in a sodium hydroxide (B78521) (NaOH) mediated degradation, the absorption of ISA onto the cellulose fibers occurred rapidly. hud.ac.uk In contrast, when calcium hydroxide (Ca(OH)2) was used, the absorption process was slower. hud.ac.uk This suggests that the cation present (Na⁺ vs. Ca²⁺) and the physical presence of solid Ca(OH)₂ can affect both the rate and extent of ISA sorption onto the solid organic matrix. hud.ac.uk The solid calcium hydroxide may physically obstruct the access of ISA to the cellulose fibers, thereby slowing the sorption process. hud.ac.uk

The sorption of water onto cellulosic fibers has been modeled using the Park model, which describes three modes of sorption: Langmuir sorption, Henry's law, and water clustering. nih.gov The capacity for Langmuir sorption, which relates to monolayer moisture coverage, is linked to the number of available hydroxyl groups within the amorphous regions of the cellulose. nih.gov While this research focuses on water, the principles of sorption onto active sites within the fiber's structure are relevant to understanding how other molecules, like ISA, might interact with and be retained by cellulosic materials.

Influence on Solubility and Mobility of Metal Species

This compound and its corresponding carboxylate, isosaccharinic acid (ISA), are highly effective at forming complexes with a variety of metal ions, which significantly enhances their solubility and mobility, particularly in alkaline environments. This property is especially pronounced with tri- and tetravalent metal ions, including many safety-relevant radionuclides. iaea.orgresearchgate.net

Research has demonstrated that ISA dramatically increases the solubility of key actinides. For instance, in a solution containing 10⁻³ M ISA at a pH of 12, the solubility of Plutonium(IV) (Pu(IV)) was observed to increase by a factor of 20,000. iaea.org Similarly, ISA is effective in solubilizing Thorium (Th), with a notable increase in aqueous Th concentrations in the presence of ISA. osti.gov The complexation is not limited to actinides; ISA also forms complexes with competing metal ions such as Iron(III) (Fe(III)), Aluminum(III) (Al(III)), and Calcium(II) (Ca(II)). osti.govosti.gov

The formation of these stable, soluble metal-ISA complexes has an adverse effect on the sorption of these metals onto solid phases. Studies have shown that the presence of ISA reduces the sorption of Europium(III) (Eu(III)), Th(IV), and Nickel(II) (Ni(II)) onto mineral surfaces like feldspar. iaea.orgresearchgate.net The extent of this reduction is strongly dependent on the concentration of ISA in the solution. iaea.org

The following table summarizes experimental data on the decontamination of Plutonium-contaminated materials using sodium isosaccharinate, illustrating its ability to mobilize metal species.

| Material (5 g) | % Pu Desorbed (DI Water Only) | % Pu Desorbed (0.15 g Sodium ISA in 25 mL) | Reference |

|---|---|---|---|

| Painted Wood | - | 100% | osti.gov |

| General Materials (Range) | 3% - 12% | Enhanced Decontamination | osti.gov |

Relevance in Nuclear Waste Management and Geological Disposal Research

Cellulose Degradation Products as Complexing Ligands for Radionuclides

In the context of geological disposal of low- and intermediate-level radioactive waste, large quantities of cellulosic materials (e.g., paper, wood, cotton) are often present. hud.ac.uk The cementitious materials used in the construction of these repositories create a long-term, highly alkaline environment (pH > 12.5). researchgate.net Under these anaerobic and alkaline conditions, cellulose undergoes a chemical degradation process known as the "peeling-off reaction". iaea.orgresearchgate.net

The primary and most stable water-soluble product of this degradation is isosaccharinic acid (ISA). iaea.orgresearchgate.net ISA is a polyhydroxy-carboxylic acid that acts as a powerful complexing ligand, particularly for tri- and tetravalent radionuclides such as actinides (e.g., Plutonium, Thorium, Neptunium) and lanthanides (e.g., Europium). iaea.orgresearchgate.netresearchgate.net The formation of these strong, soluble complexes is a critical factor in safety assessments for nuclear waste repositories because it can counteract the processes designed to immobilize radionuclides. researchgate.net The complexing properties of ISA are of particular concern due to its ability to increase the amount of certain radionuclides that can dissolve into the aqueous phase. researchgate.net

The equilibrium between the lactone form (this compound) and the open-chain acid form (isosaccharinic acid) is pH-dependent, with the deprotonated carboxylate form (ISA⁻), which is an effective ligand, dominating in the high pH conditions of a repository. osti.govresearchgate.netresearchgate.net

Impact on Radionuclide Mobility and Safety Assessments

The complexation of radionuclides by isosaccharinic acid directly impacts their mobility within a geological disposal facility. By forming stable, water-soluble complexes, ISA can significantly increase the concentration of radionuclides in the cement porewater, thereby reducing their sorption onto the cement phases and other engineered barriers. iaea.org This enhanced solubility and decreased sorption can lead to an increased rate of leaching of radionuclides from the repository into the surrounding geosphere and biosphere. iaea.org

The potential for ISA to mobilize radionuclides is a key consideration in the long-term safety assessments of radioactive waste repositories. hud.ac.uk The magnitude of this effect is directly related to the concentration of ISA in the repository's porewater. iaea.orgresearchgate.net This concentration is, in turn, governed by several competing factors:

Cellulose Loading: The total amount of cellulosic material in the waste. iaea.org

Rate of Degradation: The speed at which cellulose breaks down to form ISA. researchgate.net

Sorption of ISA: The retention of ISA itself onto cement minerals, which reduces its concentration in the porewater. iaea.org

Porosity of the Cement: The volume of porewater available for ISA to dissolve in. iaea.org

Advanced Applications and Industrial Chemical Research

Role in Biorefinery Concepts

The integration of ISA-lactone into biorefinery models represents a significant step towards a circular bioeconomy. By converting what was once considered a waste or low-value byproduct of pulping and other biomass processing industries into a versatile chemical intermediate, biorefineries can enhance their economic viability and reduce their environmental footprint. researchgate.netieabioenergy.com

Valorization of Lignocellulosic Biomass in Biorefining

The valorization of lignocellulosic biomass, which is the most abundant renewable feedstock on Earth, is a cornerstone of the biorefinery concept. mdpi.comfrontiersin.orgnih.govtaylorfrancis.com Lignocellulose is primarily composed of cellulose (B213188), hemicellulose, and lignin. researchgate.net During processes like alkaline pulping, a significant portion of the carbohydrate-rich materials is degraded. researchgate.net This degradation leads to the formation of various compounds, including isosaccharinic acids, which can exist in equilibrium with their lactone forms. researchgate.netcore.ac.ukresearchgate.nethud.ac.uk

Production from Cellulose Degradation Streams

Isosaccharino-1,4-lactone is a well-established degradation product of cellulose under alkaline conditions. researchgate.netcore.ac.ukhud.ac.uk In acidic solutions, isosaccharinic acid undergoes an acid-catalyzed lactonization to form this compound. researchgate.netcore.ac.ukgrafiati.com Conversely, in a basic environment, the lactone ring opens to produce the acid form. core.ac.ukgrafiati.com

The production of ISA-lactone from cellulose degradation is of particular interest in the context of the pulp and paper industry, where large volumes of black liquor, a byproduct of the kraft pulping process, contain significant quantities of isosaccharinic acid. researchgate.net Research has focused on optimizing the conditions for the formation and isolation of ISA-lactone from these streams, transforming a waste product into a valuable chemical feedstock. researchgate.nethud.ac.uk

Integration into Sustainable Biochemical Production

The use of this compound is a prime example of how biorefineries can contribute to sustainable biochemical production. researchgate.netieabioenergy.com By utilizing a renewable, biomass-derived platform chemical, industries can reduce their reliance on fossil fuels for the synthesis of a variety of products. mdpi.comfrontiersin.orgnih.gov

This integration supports the development of a circular bioeconomy where waste streams are valorized, and resources are used more efficiently. ieabioenergy.com The production of high-value chemicals like surfactants and potential polymers from ISA-lactone showcases a pathway to diversify the product portfolio of traditional industries like pulp mills, enhancing their profitability and sustainability. researchgate.netjyu.fi

Derivatization for Novel Materials and Chemical Building Blocks

The chemical structure of this compound, with its lactone ring and multiple hydroxyl groups, makes it an ideal candidate for derivatization into a wide array of novel materials and chemical building blocks. jyu.fi